molecular formula C12H10FNO2 B13591754 Methyl2-(8-fluoroquinolin-4-yl)acetate

Methyl2-(8-fluoroquinolin-4-yl)acetate

Cat. No.: B13591754
M. Wt: 219.21 g/mol
InChI Key: DYQCISQGIQVYHS-UHFFFAOYSA-N
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Description

Methyl2-(8-fluoroquinolin-4-yl)acetate is an organic compound with the molecular formula C12H10FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 8th position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(8-fluoroquinolin-4-yl)acetate typically involves the esterification of 8-fluoroquinoline-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(8-fluoroquinolin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 8-fluoroquinoline-4-carboxylic acid.

    Reduction: 8-fluoroquinolin-4-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(8-fluoroquinolin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl2-(8-fluoroquinolin-4-yl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoroquinoline-4-carboxylic acid
  • 8-fluoroquinolin-4-ylmethanol
  • 8-chloroquinoline-4-yl acetate

Uniqueness

Methyl2-(8-fluoroquinolin-4-yl)acetate is unique due to the presence of both an ester group and a fluorine atom, which confer distinct chemical reactivity and biological activity. The ester group makes it more lipophilic, enhancing its ability to cross cell membranes, while the fluorine atom increases its stability and potency in biological systems.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 2-(8-fluoroquinolin-4-yl)acetate

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)7-8-5-6-14-12-9(8)3-2-4-10(12)13/h2-6H,7H2,1H3

InChI Key

DYQCISQGIQVYHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=NC=C1)F

Origin of Product

United States

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